molecular formula C7H6BF3O3 B156996 4-(Trifluoromethoxy)phenylboronic acid CAS No. 139301-27-2

4-(Trifluoromethoxy)phenylboronic acid

Cat. No. B156996
M. Wt: 205.93 g/mol
InChI Key: HUOFUOCSQCYFPW-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)phenylboronic acid is a biochemical reagent . It has a linear formula of CF3OC6H4B(OH)2 and a molecular weight of 205.93 . It is used as a reactant in the synthesis of biologically active molecules .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethoxy)phenylboronic acid is represented by the SMILES string OB(O)c1ccc(OC(F)(F)F)cc1 . The InChI key is HUOFUOCSQCYFPW-UHFFFAOYSA-N .


Chemical Reactions Analysis

As mentioned earlier, 4-(Trifluoromethoxy)phenylboronic acid is involved in various chemical reactions, including Suzuki-Miyaura cross-coupling . It is also used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .


Physical And Chemical Properties Analysis

The compound has a melting point of 123-127 °C . It appears as a solid, with a color ranging from white to off-white .

Scientific Research Applications

Application in Cancer Research

Summary of the Application

4-(Trifluoromethoxy)phenylboronic acid has been used in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors . These inhibitors are being researched for their potential use against cancer cell proliferation .

Methods of Application

The specific methods of application in this context would involve organic synthesis procedures to create the lactate dehydrogenase inhibitors. The exact procedures would depend on the specific inhibitor being synthesized.

Results or Outcomes

While the exact results or outcomes would depend on the specific study, the overall goal of this application is to create compounds that can inhibit lactate dehydrogenase, potentially slowing or stopping the proliferation of cancer cells .

Application in PAI-1 Inhibition

Summary of the Application

Methods of Application

As with the previous application, the methods of application would involve organic synthesis procedures to create the nitro-phenoxybenzoic acid derivatives. The exact procedures would depend on the specific derivative being synthesized.

Results or Outcomes

Application in Antituberculosis Drugs Synthesis

Summary of the Application

4-(Trifluoromethoxy)phenylboronic acid has been used in the synthesis of PA-824 analogs, which are being researched for their potential use as antituberculosis drugs .

Methods of Application

The methods of application would involve organic synthesis procedures to create the PA-824 analogs. The exact procedures would depend on the specific analog being synthesized.

Results or Outcomes

The goal of this application is to create compounds that can potentially be used as antituberculosis drugs .

Application in Modulating Survival Motor Neuron Protein

Summary of the Application

This compound has also been used in the synthesis of modulators of survival motor neuron protein . This protein plays a crucial role in the survival of motor neurons.

Methods of Application

The methods of application would involve organic synthesis procedures to create the modulators. The exact procedures would depend on the specific modulator being synthesized.

Results or Outcomes

The goal of this application is to create compounds that can modulate the survival motor neuron protein, potentially impacting the survival of motor neurons .

Application in Suzuki-Miyaura Cross-Coupling Reactions

Summary of the Application

4-(Trifluoromethoxy)phenylboronic acid can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed carbon-carbon bonding reaction.

Methods of Application

The methods of application would involve using this compound as a reactant in a Suzuki-Miyaura cross-coupling reaction. The exact procedures would depend on the specific reaction being carried out.

Results or Outcomes

The goal of this application is to create new carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds .

Application in Direct Arylation Reactions

Summary of the Application

4-(Trifluoromethoxy)phenylboronic acid can be used as a reactant in palladium-catalyzed direct arylation reactions . These reactions are a type of carbon-carbon bonding reaction.

Methods of Application

The methods of application would involve using this compound as a reactant in a direct arylation reaction. The exact procedures would depend on the specific reaction being carried out.

Results or Outcomes

Application in Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence

Summary of the Application

This compound can be used in a tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .

Methods of Application

The methods of application would involve using this compound as a reactant in a tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence. The exact procedures would depend on the specific reaction being carried out.

Results or Outcomes

The goal of this application is to create new carbon-nitrogen bonds, which is a fundamental step in the synthesis of many organic compounds .

Safety And Hazards

4-(Trifluoromethoxy)phenylboronic acid is classified as a combustible solid . It may cause serious eye irritation, respiratory irritation, and skin irritation. It is harmful if swallowed . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The compound’s potential for future research and applications is vast, given its role in the synthesis of biologically active molecules. It could be particularly useful in the development of new drugs and treatments for various diseases .

properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-3-1-5(2-4-6)8(12)13/h1-4,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOFUOCSQCYFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370275
Record name 4-(Trifluoromethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)phenylboronic acid

CAS RN

139301-27-2
Record name 4-(Trifluoromethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)phenylboronic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [4-[(Trifluoromethyl)oxy]phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-bromo-4-(trifluoromethoxy)benzene (1.69 kg) and triisopropyl borate (1.46 kg) in THF (6.75 L) at −70° C. was treated with 2.25 M butyllithium in hexanes (3.27 L) over 2.3 hours, stirred for 10 minutes, treated with 6M HCl (1.52 L) over 50 minutes, stirred for 18 hours at room temperature, and poured into a mixture of heptane (8.43 L) and 20% (w/w) sodium chloride (8.44 kg). This mixture was stirred for 10 minutes and separated into an aqueous fraction and an organic fraction. The organic fraction was concentrated to provide a white paste. The paste was dried under vacuum (100 mmHg) at ambient temperature with a nitrogen bleed for 2 days then at 40-50° C. for 18 hours to provide 1.306 kg (90.4%) of the desired product as a solid. 1H NMR (CDCl3, 300 MHz) δ7.24-7.19 (m, 2H), 8.14-8.10 (m, 2H) with additional absorptions at 7.19-7.15 (m, 2H) and 8.04-8.00 (m, 2H) corresponding to the cyclic boronic acid trimer.
Quantity
1.69 kg
Type
reactant
Reaction Step One
Quantity
1.46 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.75 L
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
3.27 L
Type
solvent
Reaction Step One
Name
Quantity
1.52 L
Type
reactant
Reaction Step Two
Quantity
8.44 kg
Type
reactant
Reaction Step Three
Quantity
8.43 L
Type
solvent
Reaction Step Three
Yield
90.4%

Synthesis routes and methods II

Procedure details

A mixture of magnesium (3.25 g) in THF (25 mL) at room temperature was treated with several drops of 1-bromo-4-(trifluoromethoxy)benzene, stirred for several minutes, treated with THF (100 mL), treated with 1-bromo-4-(trifluoromethoxy)benzene (30.8 g), heated to reflux, stirred for 16 hours, treated with triisopropyl borate (34 mL) over 10 minutes, stirred for 1 hour, cooled to 0° C., treated with 6M HCl (50 mL), stirred for 45 minutes, and extracted with isopropyl acetate. The extract was washed with brine, filtered, and concentrated to provide 21.5 g of 4-(trifluoromethoxy)phenylboronic acid.
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
B Hu, J Cai, J Chen, M Cao, P Wang… - Journal of Chemical …, 2014 - journals.sagepub.com
… The Suzuki coupling of methyl 3‑bromo‑2‑methylbenzoate with 4‑trifluoromethoxy phenylboronic acid gave methyl‑4'‑(trifluormethoxy) biphenyl‑3‑carboxylate. These two fragments …
Number of citations: 1 journals.sagepub.com
I Kmentova, HS Sutherland, BD Palmer… - Journal of medicinal …, 2010 - ACS Publications
New heterocyclic analogues of the potent biphenyl class derived from antitubercular drug PA-824 were prepared, aiming to improve aqueous solubility but maintain high metabolic …
Number of citations: 93 pubs.acs.org
AO Ezzat, AM Atta, HA Al-Lohedan… - Journal of Molecular …, 2018 - Elsevier
Application of ionic liquids (ILs) and their polymers (PILs) as green chemicals in the petroleum industry is an original area of the research study. This work aims to synthesize new …
Number of citations: 43 www.sciencedirect.com
E Castagnetti, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
Consecutive treatment of (trifluoromethoxy)benzene with sec‐butyllithium and electrophilic reagents affords previously inaccessible ortho‐substituted derivatives in generally excellent …
AM Thompson, HS Sutherland, BD Palmer… - Journal of medicinal …, 2011 - ACS Publications
New analogues of antitubercular drug PA-824 were synthesized, featuring alternative side chain ether linkers of varying size and flexibility, seeking drug candidates with enhanced …
Number of citations: 74 pubs.acs.org
L Zhang, T Meng, R Fan, J Wu - The Journal of Organic Chemistry, 2007 - ACS Publications
Palladium-catalyzed site-selective cross-coupling reactions of 3-bromo-4-trifloxycoumarin or 3-bromo-4-tosyloxycoumarin provide an efficient and facile route for the synthesis of 3,4-…
Number of citations: 155 pubs.acs.org
BD Palmer, HS Sutherland, A Blaser… - Journal of Medicinal …, 2015 - ACS Publications
Novel extended side chain nitroimidazooxazine analogues featuring diverse linker groups between two aryl rings were studied as a potential strategy to improve solubility and oral …
Number of citations: 40 pubs.acs.org
AV Dubey, AV Kumar - RSC advances, 2016 - pubs.rsc.org
… The reactions of 2-methoxy phenylboronic acid with bromobenzene and 4-trifluoromethoxy phenylboronic acid with 4-methyl bromobenzene have also successfully afforded the …
Number of citations: 52 pubs.rsc.org
SN Raja - … and Radiopharmaceuticals: The Official Journal of …, 2003 - Wiley Online Library
The MMPI [ 14 C]ABT‐770 (1), N‐[(1S)‐1‐[(4,4‐Dimethyl‐2,5‐dioxo‐1‐imi‐dazolidinyl)methyl]]‐2‐[[4′‐(trifluoromethoxy)[1,1′‐biphenyl]‐4‐yl]oxy]ethyl]‐N‐hydroxyformamide was …
S Xu, K Song, T Li, B Tan - Journal of Materials Chemistry A, 2015 - pubs.rsc.org
Three N-heterocyclic carbenes (NHCs) were successfully integrated into the skeleton of hyper-crosslinked polymers (HCPs) via an external cross-linking reaction. The structure and …
Number of citations: 164 pubs.rsc.org

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